
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a unique organosilicon compound that features a fluorenyl group attached to a trisilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of fluorenyl lithium with hexamethyltrisilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl-substituted silanes.
Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl-substituted silanes.
Substitution: Various fluorenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, while the trisilane backbone provides stability and flexibility. The compound can engage in electron transfer processes, making it useful in applications requiring redox activity.
Comparación Con Compuestos Similares
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar structure but lacks the trisilane backbone.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis but have different functional groups.
2-[(9H-Fluoren-9-yl)methoxy]carbonylamino derivatives: Share the fluorenyl group but differ in their overall structure and applications.
Uniqueness
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its combination of a fluorenyl group and a trisilane backbone. This structure imparts distinct chemical properties, making it versatile for various applications in materials science, organic synthesis, and beyond.
Propiedades
| 73220-54-9 | |
Fórmula molecular |
C22H36Si4 |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-yl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C22H36Si4/c1-23(2,3)26(24(4,5)6,25(7,8)9)22-20-16-12-10-14-18(20)19-15-11-13-17-21(19)22/h10-17,22H,1-9H3 |
Clave InChI |
VPKIKPVXKPQQQG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C1C2=CC=CC=C2C3=CC=CC=C13)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


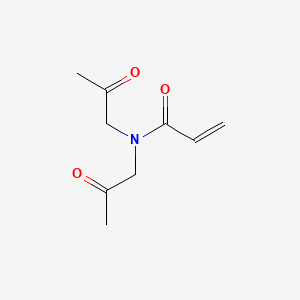

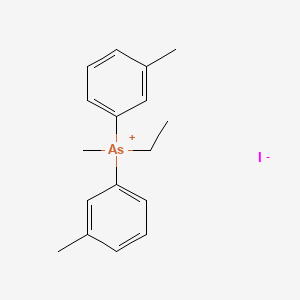
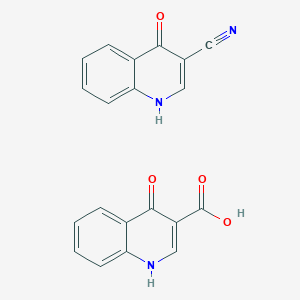
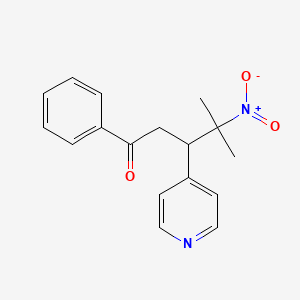
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
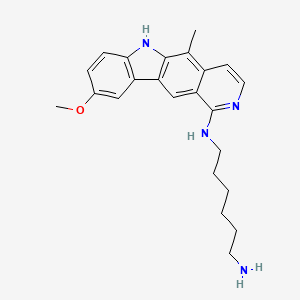
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
